Pradigastat

Vue d'ensemble

Description

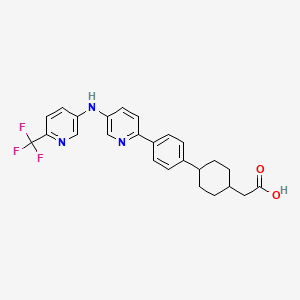

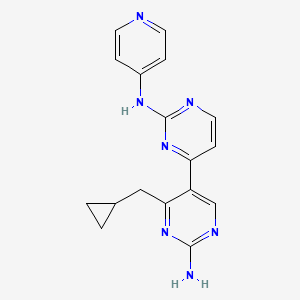

Pradigastat is a potent, selective, and orally active diacylglycerol acyltransferase 1 (DGAT1) inhibitor . It has been used in trials studying the treatment of Non-alcoholic Fatty Liver Disease (NAFLD) . It belongs to the class of organic compounds known as phenylpyridines .

Synthesis Analysis

Pradigastat is primarily metabolized by hepatic glucuronosyl transferase (UGT) enzymes UGT1A1 and UGT1A3 . The elimination of Pradigastat occurs via feces through the biliary pathway .Molecular Structure Analysis

Pradigastat has a chemical formula of C25H24F3N3O2 . Its average molecular weight is 455.481 .Chemical Reactions Analysis

Following oral administration, Pradigastat is slowly absorbed and slowly eliminated . Food intake does not impact Pradigastat exposure to any clinically relevant extent .Applications De Recherche Scientifique

Pharmacokinetics and Pharmacodynamics : Pradigastat demonstrates a dose-dependent suppression of postprandial triglyceride levels in overweight or obese subjects. It is absorbed slowly and eliminated with a long half-life. It also affects postprandial glucose and insulin levels, and increases plasma glucagon-like peptide-1 levels (Meyers et al., 2015).

Drug-Drug Interaction Studies : Pradigastat does not significantly alter the pharmacokinetics of acetaminophen, digoxin, or warfarin, suggesting minimal drug-drug interactions. This indicates its safety when co-administered with these medications (Ayalasomayajula et al., 2015), (Yan et al., 2014).

Cardiac Safety : Pradigastat does not prolong the QTc interval in humans, indicating a low risk of dysrhythmias associated with QTc prolongation, which is important for cardiac safety (Meyers et al., 2016).

Renal and Hepatic Impairment : Studies indicate that pradigastat's pharmacokinetics are not significantly altered in patients with mild to moderate renal or hepatic impairment. However, there is increased exposure in patients with severe renal impairment (Mita et al., 2015), (Hirano et al., 2015).

Food Effect : The bioavailability of pradigastat increases slightly with food, but not to a clinically significant degree, suggesting flexibility in dosing relative to meals (Ayalasomayajula et al., 2015).

Familial Chylomicronemia Syndrome (FCS) : Pradigastat significantly reduces plasma triglyceride levels in patients with FCS, indicating its potential as a treatment for this rare disease (Meyers et al., 2015).

Mécanisme D'action

Safety and Hazards

Pradigastat is associated with mild, transient gastrointestinal adverse events . It has low drug-drug interaction potential, exhibiting no interaction with atazanavir, probenecid, rosuvastatin, digoxin, warfarin, or oral contraceptives . It does not induce photosensitivity in humans at the highest clinical dose of 40 mg .

Orientations Futures

Pradigastat has been evaluated in a number of clinical trials involving healthy volunteers, and involving patients with FCS and other metabolic conditions . Anji Pharma has completed enrollment in its Phase 2 proof of concept study of Pradigastat in patients with chronic idiopathic constipation . The results of these trials will provide more insights into the efficacy, safety, and tolerability of Pradigastat .

Propriétés

IUPAC Name |

2-[4-[4-[5-[[6-(trifluoromethyl)pyridin-3-yl]amino]pyridin-2-yl]phenyl]cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24F3N3O2/c26-25(27,28)23-12-10-21(15-30-23)31-20-9-11-22(29-14-20)19-7-5-18(6-8-19)17-3-1-16(2-4-17)13-24(32)33/h5-12,14-17,31H,1-4,13H2,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXALXAKNHIROPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)C3=NC=C(C=C3)NC4=CN=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401026085 | |

| Record name | trans-4-[4-[5-[[6-(Trifluoromethyl)-3-pyridinyl]amino]-2-pyridinyl]phenyl]cyclohexaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pradigastat | |

CAS RN |

956136-95-1, 956136-98-4 | |

| Record name | Pradigastat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956136951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pradigastat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12866 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | trans-4-[4-[5-[[6-(Trifluoromethyl)-3-pyridinyl]amino]-2-pyridinyl]phenyl]cyclohexaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sodium 2-((trans)-4-(4-(5-((6-(trifluoromethyl)pyridin-3-yl)amino)pyridin-2-yl)phenyl)cyclohexyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRADIGASTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U23G6VNUZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B610104.png)

![O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine](/img/structure/B610110.png)